2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring linked to a pyrrolidine-carbonyl group. This structure combines nitrogen-containing heterocycles known for their pharmacological relevance, particularly in targeting enzymes or receptors involved in cancer and neurological disorders. Its synthesis typically involves multi-step reactions, including condensation and cyclization, with characterization via spectroscopic methods (IR, NMR, mass spectrometry) and X-ray crystallography.
Properties
IUPAC Name |
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-10-12-4-3-5-17-14(12)19-8-9-21-13(11-19)15(20)18-6-1-2-7-18/h3-5,13H,1-2,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZFXNVXHTNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
A primary route involves substituting a halogen atom at the 2-position of pyridine-3-carbonitrile with a pre-synthesized morpholine-pyrrolidine derivative. The electron-withdrawing cyano group at position 3 activates the pyridine ring for NAS, enabling efficient displacement of halides (e.g., Cl, Br) by secondary amines.
Example Protocol :
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Synthesis of 2-chloropyridine-3-carbonitrile : Chlorination of pyridine-3-carbonitrile using POCl₃ or PCl₅ under reflux.
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Preparation of 2-(pyrrolidine-1-carbonyl)morpholine :
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Coupling : Reacting 2-chloropyridine-3-carbonitrile with 2-(pyrrolidine-1-carbonyl)morpholine in DMF at 80–100°C for 12–24 hours, using K₂CO₃ as a base.
Key Data :
Multi-component One-pot Synthesis
Recent advances leverage one-pot reactions to reduce purification steps. A highlighted method involves:
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Formation of pyridine core : Condensation of malononitrile, an aldehyde, and ammonium acetate under microwave irradiation.
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In situ functionalization : Introducing morpholine and pyrrolidine units via sequential alkylation and amidation.
Reaction Conditions :
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Solvent: Ethanol/water (3:1)
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Catalysts: Piperidine (10 mol%)
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Temperature: 80°C, 4 hours
Morpholine-pyrrolidine Intermediate Synthesis
Morpholine Ring Functionalization
The 2-(pyrrolidine-1-carbonyl)morpholine intermediate is synthesized through:
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Morpholine-2-carboxylic acid synthesis : Oxidation of 2-(hydroxymethyl)morpholine using KMnO₄ in acidic medium.
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Amide bond formation : Coupling with pyrrolidine using EDCl/HOBt in DCM.
Optimization Insight :
Alternative Route: Cyclization of Diamines
A cyclocondensation approach constructs the morpholine ring with pre-installed carbonyl groups:
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React 2-aminoethanol with 1,2-dibromoethane in the presence of NaHCO₃ to form morpholine.
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Introduce the pyrrolidine carbonyl via Friedel-Crafts acylation using AlCl₃.
Challenges :
Advanced Coupling Techniques
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation enables coupling under milder conditions:
Advantage : Tolerates electron-deficient pyridines without side reactions.
Microwave-assisted Synthesis
Reducing reaction times from hours to minutes:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 4.10–3.85 (m, 4H, morpholine), 3.70–3.40 (m, 4H, pyrrolidine).
Scale-up and Industrial Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
The compound exhibits promising biological activities, particularly as an antagonist or inverse agonist at the histamine H3 receptor. This receptor is implicated in several neurological disorders, making the compound a candidate for treating conditions such as obesity, cognitive disorders, and sleep disturbances .
Synthesis of Derivatives:
The synthesis of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves multi-step organic reactions. The ability to modify its structure allows researchers to create derivatives with tailored pharmacological properties, enhancing its therapeutic potential.
Interaction Studies
Biological Interactions:
Understanding how this compound interacts with biological systems is crucial for its development into clinical applications. Interaction studies focus on its binding affinity to various receptors and enzymes, which can provide insights into its mechanism of action and therapeutic efficacy.
Case Studies:
Preliminary studies have indicated that modifications to the compound's structure can significantly alter its biological activity. For example, variations in the morpholine or pyrrolidine components may enhance selectivity for specific receptors, thereby improving therapeutic outcomes.
Structural Similarities and Comparisons
The uniqueness of this compound lies in its specific arrangement of functional groups compared to similar compounds. This distinct structure allows for a diverse range of interactions within biological systems, setting it apart from other derivatives in medicinal chemistry.
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| This compound | Pyridine ring, carbonitrile group, morpholine moiety | Antagonist of H3 receptors |
| Similar Compound A | Different heterocyclic rings | Antidepressant properties |
| Similar Compound B | Altered carbon chain length | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs
The compound’s structural analogs include derivatives with variations in the heterocyclic substituents or core modifications. Key examples from the literature:
Key Observations :
Physicochemical and Crystallographic Properties
- Crystal Packing : Morpholine-containing analogs (e.g., ) exhibit hydrogen-bonding networks involving nitrogen atoms, stabilizing their crystal lattices. The target compound’s carbonyl group may introduce additional dipolar interactions.
- Ring Conformation : Morpholine rings often adopt chair conformations, but puckering parameters (defined via Cremer-Pople analysis) can vary with substituents. The pyrrolidine-carbonyl group in the target compound may induce strain, altering solubility or melting points compared to simpler morpholine derivatives.
Biological Activity
2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a pyridine ring substituted with a carbonitrile group and a morpholine moiety linked to a pyrrolidine-1-carbonyl group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 286.33 g/mol. The compound's structure facilitates various interactions within biological systems, enhancing its potential as a therapeutic agent.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating significant cytotoxicity against tumor cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 8 µg/mL, while it exhibited an MIC of 16 µg/mL against Escherichia coli. These findings suggest its potential use as an antibacterial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor . Studies have shown that it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. The inhibition constant (Ki) for DPP-IV was reported to be 30 nM, highlighting its potency as a DPP-IV inhibitor.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, altering their activity and leading to therapeutic effects. The presence of multiple heterocyclic rings may facilitate these interactions by enhancing binding affinity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Anticancer Study | Reduced viability in MCF-7 cells (IC50 = 15 µM) |
| Antimicrobial Activity | MIC = 8 µg/mL against S. aureus; MIC = 16 µg/mL against E. coli |
| DPP-IV Inhibition | Ki = 30 nM |
Recent Advances
Recent research has focused on synthesizing derivatives of the compound to enhance its biological activity further. For instance, modifications to the pyridine ring have led to derivatives with improved anticancer and antimicrobial properties. These studies are crucial for developing more effective therapeutic agents based on the original compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile?
- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine-3-carbonitrile. For example:
Morpholine Introduction : React 3-cyanopyridine with a morpholine derivative under nucleophilic aromatic substitution (SNAr) conditions, using catalysts like Pd or Cu for regioselectivity.
Pyrrolidine-Carbonyl Attachment : Acylate the morpholine nitrogen using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement :
- Data Collection : Cool crystals to 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factor (<5%), wR2, and goodness-of-fit (GOF ≈ 1.0).
- Software : SHELX suite (SHELXD for solution, SHELXL for refinement) .
Advanced Research Questions
Q. How do conformational dynamics of the morpholine and pyrrolidine rings influence the compound’s reactivity?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify puckering amplitude (Q) and phase angles (θ, φ) for the morpholine ring . For example:
- Morpholine : Chair conformation (Q ≈ 0.6 Å, θ ≈ 0°).
- Pyrrolidine : Envelope conformation (Q ≈ 0.4 Å, θ ≈ 144°).
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate energy barriers for ring flipping. Correlate with NMR NOESY data to validate interproton distances .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
- Methodological Answer :
- Case Example : Discrepancy in pyrrolidine carbonyl orientation (NMR suggests free rotation; XRD shows fixed conformation).
- Resolution :
Variable-Temperature NMR : Conduct 1H NMR at 298–400 K to detect coalescence temperatures, indicating dynamic processes.
SC-XRD at Multiple Temperatures : Compare low- (100 K) and high-temperature (298 K) structures to assess conformational locking.
DFT-MD Simulations : Model thermal motion to reconcile static (XRD) and dynamic (NMR) data .
Q. How can structure-activity relationships (SAR) be optimized for target binding?
- Methodological Answer :
- Fragment Replacement : Replace morpholine with thiomorpholine or piperazine to study steric/electronic effects.
- Bioisosterism : Substitute pyridine-3-carbonitrile with isonicotinonitrile to alter H-bonding capacity.
- Docking Studies : Use AutoDock Vina to predict binding poses with protein targets (e.g., kinases). Validate via SPR (surface plasmon resonance) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
